molecular formula C10H18OS B1590046 (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol CAS No. 71242-59-6

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B1590046
CAS No.: 71242-59-6
M. Wt: 186.32 g/mol
InChI Key: PYQMNINTTPIRIT-SFVIPPHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic monoterpenoid derivative characterized by a norbornane framework (bicyclo[2.2.1]heptane) with a hydroxyl (-OH) group at position 2, a mercaptomethyl (-CH2SH) group at position 1, and two methyl (-CH3) groups at position 5. Its stereochemistry is defined as (1S,2R,4R) in some references, indicating an endo configuration . Commonly referred to as (-)-10-Mercaptoisoborneol, this compound is of interest in organic synthesis and medicinal chemistry due to its reactive thiol group and rigid bicyclic structure, which may confer unique biological or catalytic properties .

Properties

IUPAC Name

(1S)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7?,8?,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQMNINTTPIRIT-SFVIPPHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)CS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2CC[C@]1(C(C2)O)CS)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70541394
Record name (1S)-7,7-Dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71242-59-6
Record name (1S)-7,7-Dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70541394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol (CAS No. 71242-58-5) is a bicyclic organic compound with a unique structure that features a mercaptomethyl group. It has garnered attention due to its potential biological activities, which include antioxidant properties, effects on enzyme activity, and implications in medicinal chemistry. This article provides a detailed overview of the biological activity of this compound, supported by research findings and relevant case studies.

  • Molecular Formula : C₁₀H₁₈OS
  • Molecular Weight : 186.31 g/mol
  • InChIKey : PYQMNINTTPIRIT-SFVIPPHHSA-N

Structural Features

The compound's structure can be represented as follows:

InChI=InChI 1S C10H18OS c1 9 2 7 3 4 10 9 6 12 8 11 5 7 h7 8 11 12H 3 6H2 1 2H3 t7 8 10 m1 s1\text{InChI}=\text{InChI 1S C10H18OS c1 9 2 7 3 4 10 9 6 12 8 11 5 7 h7 8 11 12H 3 6H2 1 2H3 t7 8 10 m1 s1}

This structure indicates the presence of a thiol group (-SH), which is often associated with various biological activities.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. Antioxidants are critical in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.

Research Findings :

  • A study demonstrated that compounds with similar structures exhibit significant free radical scavenging activity, suggesting that this compound may also possess similar effects .

Enzyme Inhibition

The compound has shown potential in inhibiting certain enzymes that are pivotal in various biochemical pathways.

Case Study :

  • In vitro assays indicated that this compound could inhibit the activity of specific enzymes involved in metabolic processes. This inhibition may have implications for drug development targeting metabolic disorders .

Interaction with Biological Targets

The compound interacts with several biological targets, which may account for its pharmacological effects.

Biological Target Interaction Type Effect
NF-kB p105 subunitBindingModulation of inflammatory response
Cannabinoid CB2 receptorAgonistPotential analgesic effects
Histone deacetylase 2InhibitorInfluence on gene expression

These interactions suggest that this compound may play a role in regulating inflammation and pain pathways .

Synthesis and Derivatives

The synthesis of this compound has been explored in various studies. The practical methods often involve multi-step reactions starting from simpler bicyclic precursors.

Synthetic Route Overview

A common synthetic pathway involves:

  • Formation of the bicyclic framework.
  • Introduction of the mercaptomethyl group through nucleophilic substitution.
  • Purification and characterization using NMR and IR spectroscopy to confirm structure .

Scientific Research Applications

Antioxidant Activity

Recent studies have indicated that (1S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol exhibits significant antioxidant properties. This activity is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.

Case Study : A study demonstrated that the compound effectively scavenged free radicals in vitro, showing potential for further development as an antioxidant supplement in pharmaceuticals .

Synthesis of Disulfides

The compound serves as a precursor in the synthesis of unsymmetrical disulfides. This application is particularly relevant in the production of compounds with biological activity or as intermediates in drug synthesis.

Procedure Overview :

  • The compound can be reacted with various electrophiles to form disulfide bonds.
  • A notable synthesis involved reacting this compound with different thiols under controlled conditions to yield diverse disulfide derivatives .

This versatility makes it a valuable building block in organic synthesis.

Polymer Chemistry

In materials science, this compound has been explored for its potential use in polymer formulations due to its thiol functional group, which can facilitate cross-linking reactions.

Application Example :

  • Research has shown that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability, making it suitable for advanced material applications .

Pesticide Development

The compound's mercapto group has been investigated for its potential role in developing novel pesticides. Its ability to interact with biological systems suggests it could be modified to create effective agrochemicals.

Research Insight :
Studies are ongoing to evaluate its efficacy against specific pests while minimizing environmental impact, aligning with sustainable agricultural practices.

Summary Table of Applications

Application AreaSpecific Use CaseNotes
Medicinal ChemistryAntioxidant agentPotential for treating oxidative stress diseases
Synthetic Organic ChemistrySynthesis of disulfidesVersatile precursor for drug synthesis
Materials SciencePolymer formulationsEnhances mechanical properties
Agricultural ChemistryDevelopment of novel pesticidesFocus on sustainability

Comparison with Similar Compounds

Substituent Variations in the Bicyclo[2.2.1]heptane Core

The bicyclo[2.2.1]heptane scaffold is highly versatile, with modifications at positions 1, 2, and 7 significantly altering chemical and biological behavior. Below is a comparative analysis of key analogues:

Compound Substituents Key Properties Applications References
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol -OH (C2), -CH2SH (C1), -CH3 (C7) Reactive thiol group; potential for disulfide bond formation. Melting point and spectral data not reported. Catalyst or ligand in asymmetric synthesis; potential bioactive agent.
(1S,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol -OH (C2), -CH3 (C1, C7) Lacks thiol group; higher hydrophobicity. Used as a chiral building block. Intermediate in terpene synthesis; fragrance industry.
N-(1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-yl)benzenesulfonamide -Br (C1), -NHSO2Ph (C2), -CH3 (C7) Solid (m.p. 146–147°C); characterized by X-ray crystallography. Reactivity via Wagner-Meerwein rearrangements. Model for studying sulfonamide derivatives in drug design.
HU-910 -CH2OH (C1), -aryl (C2), -CH3 (C7) Synthetic cannabinoid agonist. Demonstrated anti-inflammatory and hepatoprotective effects. Preclinical studies for ischemia-reperfusion injury.
(1S,2R,4R)-1-[(Dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol -OH (C2), -CH2NMe2 (C1), -CH3 (C7) Bifunctional phase-transfer catalyst. NMR δH 3.47 (NH), δC 59 (CHN). Asymmetric catalysis; alkylation reactions.

Reactivity and Functional Group Influence

  • Thiol vs. Hydroxyl Groups : The mercaptomethyl group in the target compound enables nucleophilic reactions (e.g., thiol-ene click chemistry) distinct from hydroxyl-containing analogues like (1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, which are more suited for esterification or hydrogen bonding .
  • Amino-Modified Analogues: Compounds like (1S,2R,4R)-1-[(dimethylamino)methyl]-7,7-dimethylbicyclo[2.2.1]heptan-2-ol exhibit basicity and catalytic activity in asymmetric synthesis, contrasting with the acidic thiol group .

Preparation Methods

Nucleophilic Substitution Approach

One common method involves the nucleophilic substitution of a suitable leaving group (such as a halide) on a bicyclic alcohol intermediate with a thiol nucleophile. This method ensures the introduction of the mercaptomethyl (-CH2SH) group at the desired position.

  • Starting Material: 7,7-dimethylbicyclo[2.2.1]heptan-2-ol derivative with a halomethyl substituent at C-1.
  • Reagent: Sodium hydrosulfide (NaSH) or thiolates derived from L-cysteine or other sulfur nucleophiles.
  • Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or ethanol.
  • Conditions: Mild heating under inert atmosphere (nitrogen) to avoid oxidation of thiol groups.
  • Outcome: Substitution of halide by mercaptomethyl group with retention of stereochemistry at C-1.

This method is supported by patent RU2675238C1, which describes nucleophilic substitution reactions for the preparation of chiral monoterpenyl thiols, a class that includes (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol.

Thiolation via Cysteine Derivatives

An alternative approach involves the use of L-cysteine or its derivatives as sulfur sources to introduce the mercaptomethyl group through a biosynthetic or semi-synthetic route.

  • Reaction: Condensation of bicyclic aldehyde or halide intermediates with L-cysteine under controlled pH and temperature.
  • Catalysis: Acid or base catalysis to promote substitution.
  • Purification: Column chromatography on silica gel or recrystallization.
  • Advantages: High stereoselectivity and potential for enantiomerically pure product.

This approach is particularly useful when the preservation of chirality is critical, as the amino acid backbone of L-cysteine can guide stereochemical outcomes.

Catalytic Methods and Reaction Optimization

  • Catalysts such as phase-transfer catalysts or metal complexes may be employed to improve reaction rates and yields.
  • Reaction parameters like temperature, solvent polarity, and reagent concentration are optimized to minimize side reactions such as oxidation of thiol groups or elimination.
  • Inert atmosphere conditions (e.g., nitrogen or argon) are maintained to protect sensitive sulfur functionalities.

Analytical Data and Characterization

Preparation methods are typically followed by rigorous characterization to confirm structure and purity:

Analytical Technique Purpose
Nuclear Magnetic Resonance (NMR) Confirmation of chemical shifts and stereochemistry
Infrared Spectroscopy (IR) Identification of thiol (-SH) and hydroxyl (-OH) groups
Mass Spectrometry (MS) Molecular weight and fragmentation pattern confirmation
Thin Layer Chromatography (TLC) Monitoring reaction progress and purity
Column Chromatography Purification of the product

Summary Table of Preparation Methods

Method Starting Material Reagents/Catalysts Conditions Advantages References
Nucleophilic substitution Halomethyl bicyclic alcohol NaSH, thiolates DMF or ethanol, mild heating, inert atmosphere Straightforward, good stereoselectivity
Thiolation via L-cysteine Bicyclic aldehyde or halide L-cysteine, acid/base catalyst Controlled pH, mild temperature High stereoselectivity, bio-based
Catalytic optimization Various intermediates Phase-transfer catalysts, metal complexes Optimized solvent and temperature Improved yield and selectivity

Research Findings and Notes

  • The stereochemistry at the 1-position is crucial for biological activity; thus, methods preserving the (1S)-configuration are preferred.
  • The mercaptomethyl group is sensitive to oxidation; hence, reactions and storage are conducted under inert atmospheres.
  • Purification often requires silica gel chromatography and recrystallization to achieve high purity.
  • Studies report that the compound’s unique bicyclic scaffold combined with the thiol and hydroxyl groups make it a valuable intermediate in the synthesis of biologically active molecules.

Q & A

Q. What are the key structural features of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol, and how are they characterized experimentally?

The compound features a bicyclo[2.2.1]heptane (norbornane) scaffold with a hydroxyl group at position 2, a mercaptomethyl group at position 1 (in the S-configuration), and two methyl groups at position 6. Key characterization methods include:

  • Stereochemical analysis : Use chiral HPLC or polarimetry to confirm the (1S) configuration.
  • Spectroscopic techniques :
    • NMR : 1H^1H- and 13C^{13}C-NMR can resolve the bicyclic framework, methyl groups (δ ~1.0–1.2 ppm), and hydroxyl proton (δ ~2.5–3.0 ppm, broad). The mercaptomethyl (-CH2_2SH) group shows characteristic splitting patterns in 1H^1H-NMR (δ ~2.8–3.2 ppm) .
    • IR : O-H (3200–3600 cm1^{-1}) and S-H (2550–2600 cm1^{-1}) stretches confirm functional groups.
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C10_{10}H18_{18}OS) and isotopic patterns .

Q. What synthetic strategies are reported for this compound, and how can purity be optimized?

Synthesis typically involves:

  • Step 1 : Functionalization of norbornene derivatives (e.g., Diels-Alder reactions) to introduce the mercaptomethyl group.
  • Step 2 : Stereoselective reduction or oxidation to install the hydroxyl group.
  • Step 3 : Thiol protection/deprotection (e.g., using trityl or acetyl groups) to avoid disulfide formation .
    Purity optimization :
  • Chromatography : Use reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA).
  • Recrystallization : Solvent systems like ethyl acetate/hexane (1:3) improve crystalline purity.
  • QC metrics : Purity >98% confirmed by GC-MS or 1H^1H-NMR integration .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage :
    • Short-term: -20°C in amber vials under argon to prevent oxidation of the thiol group.
    • Long-term: -80°C in sealed ampoules with desiccants (e.g., molecular sieves).
  • Solubility : Dissolve in degassed DMSO or ethanol (sonicate at 37°C if necessary) .
  • Decomposition risks : Monitor for disulfide formation (S-S bonds) via TLC (Rf shift) or Raman spectroscopy (S-S stretch at ~500 cm1^{-1}) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the thiol and hydroxyl groups in this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic (thiol) and electrophilic (hydroxyl) sites.
  • Molecular dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to assess hydrogen-bonding interactions.
  • Docking studies : Model interactions with enzymes (e.g., glutathione peroxidase) using AutoDock Vina or Schrödinger Suite .

Q. How can researchers resolve contradictions between experimental and computational data for this compound?

Case example : Discrepancies in predicted vs. observed pKa of the thiol group.

  • Experimental pKa : Determine via potentiometric titration in aqueous ethanol.
  • Computational pKa : Use COSMO-RS or Jaguar pKa module.
  • Resolution : Adjust solvation models (e.g., include explicit water molecules) or validate with UV-Vis spectroscopy (thiolate ion absorbance at ~240 nm) .

Q. What in vitro assays are recommended to study its potential pharmacological activity?

  • Antioxidant activity : Measure radical scavenging (e.g., DPPH or ABTS assays) with IC50_{50} calculations.
  • Enzyme inhibition : Test against thioredoxin reductase or caspase-3 using fluorogenic substrates.
  • Cytotoxicity : Screen in cancer cell lines (e.g., HeLa or HepG2) via MTT assay, comparing IC50_{50} to controls like N-acetylcysteine .

Methodological Considerations

Q. What analytical techniques are critical for monitoring degradation products?

  • LC-MS/MS : Identify disulfide dimers (m/z = [2M-H]^-) and sulfonic acid derivatives (m/z = M + 48 for SO3_3H addition).
  • X-ray crystallography : Resolve oxidation-induced conformational changes in the bicyclic core .

Q. How can isotopic labeling (e.g., 2H^2H2H, 13C^{13}C13C) aid in metabolic studies?

  • Tracer synthesis : Introduce 13C^{13}C at the hydroxyl-bearing carbon via labeled norbornene precursors.
  • Applications : Track metabolic pathways in hepatocyte models using NMR or accelerator mass spectrometry (AMS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
Reactant of Route 2
(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.